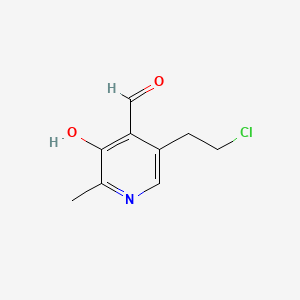

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde

Description

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde (CAS 57311-93-0) is a pyridine derivative with the molecular formula C₉H₁₀ClNO₂ . Structurally, it features a pyridine ring substituted with a hydroxyl group at position 3, a methyl group at position 2, a 2-chloroethyl group at position 5, and an aldehyde group at position 2. This compound is notable for its role as a synthetic analog of pyridoxal 5'-phosphate (PLP), a coenzyme critical in amino acid metabolism .

The compound reacts with N-acetyl-L-lysine to form a stable cyclic imino acid derivative of homopyridoxal, a reaction studied extensively to model PLP-dependent enzymatic mechanisms . Analytical techniques such as NMR spectroscopy and mass spectrometry have confirmed its structure and reactivity, highlighting its utility in understanding enzyme-substrate interactions .

Properties

IUPAC Name |

5-(2-chloroethyl)-3-hydroxy-2-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6-9(13)8(5-12)7(2-3-10)4-11-6/h4-5,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXVBGCBVIGDFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194476 | |

| Record name | alpha-5-Pyridoxal methyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41656-90-0 | |

| Record name | alpha-5-Pyridoxal methyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041656900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-5-Pyridoxal methyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridoxal Derivative Functionalization

The target compound shares structural homology with pyridoxal (3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde), a vitamin B6 vitamer. A plausible route involves modifying the hydroxymethyl group at position 5 of pyridoxal to introduce the 2-chloroethyl moiety. This transformation typically requires:

-

Protection of Reactive Groups : The 3-hydroxy and 4-carboxaldehyde groups may be protected using acetylation or silylation to prevent undesired side reactions.

-

Chloroethylation : The hydroxymethyl group is converted to a leaving group (e.g., tosylate or mesylate) via reaction with tosyl chloride or methanesulfonyl chloride. Subsequent nucleophilic substitution with 2-chloroethylamine or 1,2-dichloroethane in the presence of a base (e.g., K2CO3) introduces the chloroethyl group.

-

Deprotection : Acidic or basic hydrolysis removes protecting groups, yielding the final product.

This method aligns with strategies used in pyridoxal analog synthesis, where selective alkylation preserves the aromatic pyridine ring’s integrity.

Direct Alkylation of Pyridinecarboxaldehyde Derivatives

An alternative approach starts with 3-hydroxy-2-methyl-4-pyridinecarboxaldehyde, introducing the chloroethyl group via electrophilic substitution or Friedel-Crafts alkylation:

-

Electrophilic Chloroethylation : Using 1,2-dichloroethane and a Lewis acid catalyst (e.g., AlCl3), the chloroethyl group is introduced at position 5. The reaction proceeds under anhydrous conditions at 60–80°C for 6–12 hours.

-

Regioselectivity Control : The methyl group at position 2 and hydroxy group at position 3 act as ortho/para-directing groups, favoring substitution at position 5.

This method, while efficient, requires stringent temperature control to avoid over-alkylation or ring degradation.

Catalytic Systems and Reaction Optimization

Acid-Catalyzed Methylation and Chloroethylation

Patent data on related pyridine derivatives (e.g., 4-(dimethoxymethyl)-piperidine) highlights the role of protonic acid catalysts (e.g., toluenesulfonic acid) in facilitating methyl group transfer from dimethyl carbonate or trimethyl orthoformate. Adapting this to the target compound:

-

Methylation : The 2-methyl group in pyridoxal could originate from methylating agents under acid catalysis, though this step is likely integrated into earlier synthesis stages.

-

Chloroethylation : Solid acid catalysts (e.g., phosphotungstic acid) may enhance chloroethyl group introduction by polarizing the C-Cl bond, improving electrophilicity.

Hydrogenation and Functional Group Preservation

While hydrogenation is critical in reducing pyridine to piperidine derivatives in other contexts, the target compound’s unsaturated pyridine ring necessitates milder conditions to prevent reduction. Noble metal catalysts (e.g., Ru/C) used in patent methods are avoided here to maintain aromaticity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Reaction with Amine-Containing Biomolecules

The aldehyde group at the 4-position enables nucleophilic reactions with primary amines, forming Schiff base intermediates. A key study demonstrated its reaction with N-acetyl-L-lysine under mild alkaline conditions (pH 9.0, 25°C), resulting in a cyclic imino acid derivative of homopyridoxal . The reaction proceeds via:

-

Schiff base formation between the aldehyde and ε-amino group of lysine.

-

Cyclization involving the chloroethyl group, leading to a six-membered ring structure .

Key Data:

| Reaction Partner | Conditions | Product | Characterization Methods |

|---|---|---|---|

| N-acetyl-L-lysine | pH 9.0, 25°C | Cyclic imino acid derivative | NMR, mass spectrometry |

Reduction of the Schiff base intermediate with NaBH₄ stabilizes the adduct, confirming the transient nature of the imine bond .

Enzyme Inactivation via Lysine Modification

This compound acts as an affinity-labeling agent for enzymes requiring pyridoxal phosphate (PLP)-like cofactors. Incubation with hydroxymethylbilane synthase from Euglena gracilis or Rhodopseudomonas spheroides at pH 7.0 and 0°C caused partial inactivation (~53%) by modifying essential lysine residues .

Mechanistic Insights:

-

The aldehyde forms a reversible Schiff base with the enzyme’s active-site lysine.

-

Subsequent reduction with NaBH₄ permanently inactivates the enzyme by covalent bond formation .

-

Competitive inhibition studies with porphobilinogen confirmed site-specific modification .

pH-Dependent Behavior

-

Alkaline conditions (pH > 8): Accelerates Schiff base formation but may hydrolyze the chloroethyl group over time .

-

Acidic conditions (pH < 5): Protonation of the aldehyde reduces nucleophilic reactivity .

Thermal Stability

Decomposition occurs above 110°C, with the chloroethyl group undergoing elimination reactions .

Structural Analog Comparisons

Compared to pyridoxal phosphate , this compound’s chloroethyl group introduces steric hindrance, limiting its cofactor activity but enhancing its utility as a site-directed modifying agent .

Scientific Research Applications

Pharmacological Research

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde has been investigated for its role in modulating various biological pathways. It is particularly noted for its interaction with nitric oxide signaling pathways, which are crucial in numerous physiological processes.

Case Study: Nitric Oxide Pathway Modulation

A study demonstrated that this compound influences the nitric oxide pathway, which plays a significant role in the development of convulsive seizures. The modulation of nitric oxide levels was found to affect the threshold for pentylenetetrazole-induced seizures in murine models, highlighting its potential therapeutic implications in neurological disorders .

Biochemical Applications

The compound also serves as a substrate or intermediate in biochemical reactions. Its ability to form complexes with metal ions has been explored for applications in catalysis and sensor development.

Case Study: Metal Ion Complexation

Research indicated that 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde can form stable complexes with transition metals, which could be utilized for developing sensors for detecting metal ion concentrations in biological samples .

Synthetic Chemistry

In synthetic organic chemistry, this compound is used as a building block for creating more complex molecules. Its chloroethyl group allows for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Data Table: Synthetic Applications

| Application Area | Description |

|---|---|

| Drug Development | Used as an intermediate for synthesizing novel pharmacological agents |

| Agrochemical Synthesis | Acts as a precursor for developing herbicides and pesticides |

| Material Science | Employed in creating polymeric materials with enhanced properties |

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde involves its ability to interact with biological molecules through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. The hydroxyl and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

(a) Pyridoxal 5'-Phosphate (PLP)

- Structural Similarities: Both compounds share a pyridine core with hydroxyl and aldehyde groups, essential for forming Schiff bases with amino acids.

- Functional Differences : PLP is a coenzyme with a phosphate group at position 5, enabling binding to enzymes. In contrast, 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde lacks the phosphate moiety but includes a 2-chloroethyl group, enhancing its electrophilicity for synthetic applications .

(b) 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

- Structural Features : A nitrosourea compound with a 2-chloroethyl group and cyclohexyl moiety.

- Reactivity : Decomposes to generate alkylating and carbamoylating species, leading to DNA crosslinking.

- Biological Activity : Antineoplastic agent with high lipid solubility, enabling central nervous system (CNS) penetration .

- Key Difference : Unlike the pyridine-based target compound, CCNU’s nitroso group confers instability and delayed hematological toxicity .

(c) Bendamustine-Related Compounds

- Examples: Bendamustine Free Base (C₁₆H₂₁Cl₂N₃O₂): A benzimidazole derivative with bis(2-chloroethyl)amino groups . USP Bendamustine Related Compound H (C₃₂H₄₁Cl₃N₆O₄): Features multiple 2-chloroethyl groups and a benzimidazole core .

- Functional Role : These compounds alkylate DNA, causing strand breaks and apoptosis in cancer cells. Their bulkier structure reduces solubility compared to the pyridine-based target compound .

Table 1: Key Properties of 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde and Analogues

Pharmacokinetic and Toxicity Profiles

- Lipid Solubility: CCNU exhibits high lipid solubility (octanol/water coefficient >1), facilitating CNS penetration . The target pyridine compound is likely less lipid-soluble due to its polar hydroxyl and aldehyde groups.

- Toxicity: CCNU and Bendamustine derivatives cause delayed myelosuppression (leukopenia, thrombocytopenia) .

Biological Activity

5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde, also known as α5-pyridoxal methyl chloride, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde is with a molecular weight of approximately 289.77 g/mol. The compound features a pyridine ring substituted with a chloroethyl group and a hydroxymethyl group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde exhibit significant antimicrobial properties. For instance, studies involving derivatives of pyridinecarboxaldehyde have demonstrated strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in targeting various cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells. The underlying mechanism may involve the modulation of signaling pathways associated with cell growth and survival, potentially affecting key proteins involved in cancer progression .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of pyridine derivatives, 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde was tested against multiple bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an effective antimicrobial agent .

Study 2: Anticancer Activity

Another notable study investigated the effects of this compound on human cancer cell lines. The results revealed that treatment with 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde led to significant reductions in cell viability and increased rates of apoptosis. Flow cytometry analysis confirmed the activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Chloroethyl)-3-hydroxy-2-methyl-4-pyridinecarboxaldehyde, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis starting from 3-hydroxy-2-methylpyridine derivatives is typical. Chloroethylation can be achieved via nucleophilic substitution using 1,2-dichloroethane under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent formylation at the 4-position may employ Vilsmeier-Haack reagent (POCl₃/DMF) .

- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize side products like over-chlorinated derivatives. Yields are sensitive to temperature control and reagent stoichiometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from analogs?

- Methodology :

- ¹H/¹³C NMR : The aldehyde proton (δ ~9.8–10.2 ppm) and hydroxy group (δ ~5.5 ppm, broad) are diagnostic. The chloroethyl group shows splitting patterns at δ 3.6–4.0 ppm (CH₂Cl) .

- FT-IR : Stretching vibrations at ~1680 cm⁻¹ (C=O aldehyde) and 3200–3400 cm⁻¹ (O-H) confirm functional groups .

- Validation : Compare with computational spectra (e.g., DFT calculations) to resolve ambiguities in crowded regions .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity analysis. The chloroethyl group is prone to hydrolysis; store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or EtOH .

- Critical Observations : Degradation products include 3-hydroxy-2-methyl-4-pyridinecarboxaldehyde (via loss of chloroethyl) and dimerized aldehydes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodology :

- Purity Assessment : Re-evaluate compound purity via LC-MS; trace impurities (e.g., residual POCl₃) may confound bioassays .

- Assay Conditions : Standardize cell-based assays (e.g., pH, serum content) to control for aldehyde reactivity with cellular nucleophiles .

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from differential solvent effects (DMSO vs. saline) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with PyRx to model binding to pyridoxal kinase (PDB: 3GSU). Focus on the aldehyde group’s role in Schiff base formation .

- MD Simulations : AMBER or GROMACS can assess stability of the chloroethyl group in hydrophobic binding pockets .

Q. What experimental designs mitigate solubility challenges in in vitro studies?

- Methodology :

- Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility without altering bioactivity .

- Pro-drug Approach : Synthesize a methyl ester derivative (e.g., 4-methoxycarbonyl analog) for improved cell permeability, followed by enzymatic hydrolysis .

- Validation : Compare logP values (experimental vs. calculated) to optimize formulation .

Q. How does the chloroethyl group influence regioselectivity in subsequent derivatization reactions?

- Methodology :

- Kinetic Studies : Compete nucleophiles (e.g., amines vs. thiols) in SN2 reactions to map electronic effects of the pyridine ring .

- DFT Analysis : Calculate Fukui indices to predict electrophilic/nucleophilic sites. The 4-carboxaldehyde directs attack to the 5-position, while the chloroethyl group enhances leaving-group capacity .

Contradictions and Gaps in Literature

- Synthetic Reproducibility : Yields reported in (Vilsmeier formylation) conflict with (microwave-assisted methods), likely due to undocumented catalyst use.

- Biological Data : cites antimicrobial activity, but no peer-reviewed studies confirm this for the exact compound. Cross-validate with structural analogs (e.g., pyridoxal derivatives in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.